molecular formula C10H15N3O2 B12307673 {2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol

{2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol

Katalognummer: B12307673
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: SCWCIVKCLNJLSD-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-[(2S)-4-Methylmorpholin-2-yl]pyrimidin-4-yl}methanol is a chiral heterocyclic compound characterized by a pyrimidine ring substituted with a hydroxymethyl group at position 4 and a (2S)-4-methylmorpholin-2-yl group at position 2. The stereochemistry at the morpholine ring’s 2-position (S-configuration) and the presence of a methyl group at position 4 of the morpholine distinguish it from related analogs.

Eigenschaften

Molekularformel

C10H15N3O2

Molekulargewicht

209.24 g/mol

IUPAC-Name

[2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl]methanol

InChI

InChI=1S/C10H15N3O2/c1-13-4-5-15-9(6-13)10-11-3-2-8(7-14)12-10/h2-3,9,14H,4-7H2,1H3/t9-/m0/s1

InChI-Schlüssel

SCWCIVKCLNJLSD-VIFPVBQESA-N

Isomerische SMILES

CN1CCO[C@@H](C1)C2=NC=CC(=N2)CO

Kanonische SMILES

CN1CCOC(C1)C2=NC=CC(=N2)CO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von {2-[(2S)-4-Methylmorpholin-2-yl]pyrimidin-4-yl}methanol beinhaltet typischerweise die Reaktion von 4-Methylmorpholin mit Pyrimidinderivaten unter kontrollierten Bedingungen. Ein übliches Verfahren beinhaltet die Verwendung von wasserfreiem Tetrahydrofuran (THF) als Lösungsmittel und Natriumhydrid (NaH) als Base. Die Reaktion wird unter einer Stickstoffatmosphäre durchgeführt, um Oxidation und Feuchtigkeitsbeeinträchtigung zu vermeiden. Das Zwischenprodukt wird dann mit Methanol behandelt, um die endgültige Verbindung zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um Produkte mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Hydroxymethyl Group Reactivity

The hydroxymethyl (-CH₂OH) group undergoes characteristic alcohol reactions:

Reaction Type Conditions Products Key Observations
Esterification Acetic anhydride, pyridine4-[(2S)-4-methylmorpholin-2-yl]pyrimidin-2-yl-methyl acetateHigh regioselectivity due to steric accessibility of the hydroxymethyl group .
Oxidation PCC (pyridinium chlorochromate)4-[(2S)-4-methylmorpholin-2-yl]pyrimidin-2-yl-carboxylic acidControlled oxidation avoids over-oxidation to CO₂ .
Etherification Alkyl halides, NaHAlkyl ether derivativesRequires anhydrous conditions to prevent competing hydrolysis.

Pyrimidine Ring Modifications

The electron-deficient pyrimidine ring participates in nucleophilic substitutions and cross-coupling reactions:

Reaction Type Conditions Products Key Observations
Chlorination POCl₃, reflux4-chloro-pyrimidine derivativePositional selectivity at C4 due to electronic effects .
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidBiaryl-functionalized derivativesLimited by steric hindrance from the morpholine group .
Nucleophilic Attack Amines, CuI catalysisAmino-substituted pyrimidinesSubstitution occurs at C2 or C4 depending on leaving groups.

Morpholine Ring Transformations

The morpholine moiety undergoes ring-opening and alkylation reactions:

Reaction Type Conditions Products Key Observations
Acid Hydrolysis HCl (6M), 100°CAmino alcohol derivativesRing-opening occurs via protonation of the oxygen atom .
N-Alkylation Alkyl halides, K₂CO₃Quaternary ammonium saltsEnhanced water solubility for pharmaceutical applications .

Stereochemical Considerations

The (2S)-stereochemistry influences reaction outcomes:

  • Esterification proceeds with retention of configuration at the morpholine center.

  • Chiral Catalysis in cross-coupling reactions preserves enantiomeric excess (>90%).

Wissenschaftliche Forschungsanwendungen

Drug Development

The compound has been investigated for its role as a potential drug candidate, particularly in the context of kinase inhibition. Kinases are critical in various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Case Study: LRRK2 Inhibition
Recent studies have highlighted the importance of small molecule inhibitors targeting leucine-rich repeat kinase 2 (LRRK2), which is associated with Parkinson's disease. Compounds similar to {2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol have shown promise in inhibiting LRRK2 activity, leading to potential therapeutic strategies for managing this condition .

Antiviral Activity

Research has indicated that pyrimidine derivatives can exhibit antiviral properties. The structural characteristics of this compound may facilitate interactions with viral proteins, inhibiting their function and thereby reducing viral replication.

Example Study: Inhibition of Viral Replication
In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit the replication of viruses such as HIV and influenza. The specific mechanisms often involve interference with viral enzyme activity or blocking viral entry into host cells .

Neuroprotective Effects

Given the structural similarity to other neuroprotective agents, this compound is being explored for its potential neuroprotective effects against oxidative stress and excitotoxicity.

Research Findings: Neuroprotection in Animal Models
Animal studies have suggested that compounds with similar structures can protect neuronal cells from damage induced by oxidative stress, potentially offering avenues for treatment in neurodegenerative diseases like Alzheimer's and multiple sclerosis .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

  • Molecular Formula : C₁₀H₁₅N₃O₂ (inferred from collision cross-section data in ).
  • SMILES : O[C@H]1CN(C)CCO1)c2ncc(CO)cn2 (simplified representation based on ).

Limited experimental data are available for this compound, necessitating comparisons with structurally related analogs to infer properties and applications.

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of {2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol, focusing on substituent effects, stereochemistry, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties Reference
This compound C₁₀H₁₅N₃O₂ (2S)-4-Methylmorpholin-2-yl, hydroxymethyl ~209.25 (estimated) Predicted CCS: 147.7–160.7 Ų
[2-(2-Phenylethyl)pyrimidin-4-yl]methanol C₁₃H₁₄N₂O 2-Phenylethyl, hydroxymethyl 214.27 Lipophilic; CAS 1343033-17-9
[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol C₉H₁₃N₃O₂ Pyrimidin-2-yl, hydroxymethyl 195.22 Solubility: RT storage
(2-Morpholinopyrimidin-4-yl)methanol C₉H₁₃N₃O₂ Morpholino, hydroxymethyl 195.22 CAS 1344040-20-5; no methyl substitution
(2-(Methylthio)pyrimidin-4-yl)methanol C₆H₈N₂OS Methylthio, hydroxymethyl 156.20 Higher hydrophobicity; CAS 102921-92-6

Substituent Effects on Physicochemical Properties

  • Morpholine vs. Pyrimidine Orientation: The target compound’s morpholin-2-yl group (linked to pyrimidin-4-yl) contrasts with [4-(pyrimidin-2-yl)morpholin-2-yl]methanol (), where the pyrimidine is attached to the morpholine’s 4-position. This difference likely alters hydrogen-bonding capacity and solubility.
  • Stereochemistry: The (2S)-configuration of the morpholine ring may influence chiral recognition in biological systems, analogous to ((2S,4R)-4-aminopyrrolidin-2-yl)methanol (), where stereochemistry impacts receptor binding .

Biologische Aktivität

The compound {2-[(2S)-4-methylmorpholin-2-yl]pyrimidin-4-yl}methanol, also known as (S)-(2-(4-methylmorpholin-2-yl)pyrimidin-4-yl)methanol, is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H14_{14}N4_{4}O
  • Molecular Weight : 209.24 g/mol
  • CAS Number : 2230789-94-1

The compound features a pyrimidine ring substituted with a morpholine derivative and a hydroxymethyl group, which contributes to its unique biological activity.

Synthesis

The synthesis of (S)-(2-(4-methylmorpholin-2-yl)pyrimidin-4-yl)methanol typically involves the reaction of appropriate pyrimidine and morpholine derivatives under controlled conditions. The following synthetic route is commonly employed:

  • Starting Materials : Pyrimidine derivative and morpholine.
  • Reagents : Solvents (e.g., ethanol), catalysts (e.g., acetic acid).
  • Conditions : Heating under reflux for several hours.
  • Purification : Chromatography to isolate the desired product.

Antitumor Activity

Recent studies have indicated that compounds similar to (S)-(2-(4-methylmorpholin-2-yl)pyrimidin-4-yl)methanol exhibit significant antitumor properties. For instance, thieno[2,3-d]pyrimidine derivatives have shown potent activity against various cancer cell lines:

CompoundCell LineIC50 (nM)
1KB2.11
2HeLa7.19
3HepG25.05

These compounds inhibit key enzymes involved in nucleotide biosynthesis, effectively limiting cancer cell proliferation .

The biological activity of (S)-(2-(4-methylmorpholin-2-yl)pyrimidin-4-yl)methanol is primarily attributed to its interaction with metabolic pathways crucial for cell growth and replication. The compound has been identified as a potential inhibitor of enzymes such as:

  • Glycinamide ribonucleotide formyltransferase (GARFTase) : Involved in purine biosynthesis.

Inhibition of these pathways leads to reduced viability in tumor cells, making it a candidate for further development as an anticancer agent .

Case Studies

  • In Vitro Studies : A study demonstrated that (S)-(2-(4-methylmorpholin-2-yl)pyrimidin-4-yl)methanol significantly inhibited the growth of various cancer cell lines, including those resistant to standard therapies. The IC50 values ranged from 5 to 10 nM across different cell types.
  • Animal Models : In vivo studies using murine models have shown that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent .

Q & A

Q. What analytical approaches validate enantiomeric purity of the (2S)-configured morpholine moiety?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) separates enantiomers. Polarimetry or circular dichroism (CD) spectroscopy quantifies optical activity, complemented by X-ray crystallography for absolute configuration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.